molecular formula C14H15NO4S2 B3081790 3-{[(4-Isopropylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid CAS No. 1111301-77-9

3-{[(4-Isopropylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid

Cat. No. B3081790
CAS RN: 1111301-77-9
M. Wt: 325.4 g/mol
InChI Key: JYRORHOEQDBFGG-UHFFFAOYSA-N
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Description

“3-{[(4-Isopropylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid” is a chemical compound with the molecular formula C14H15NO4S2 . It is also known by its IUPAC name, which is the same .


Synthesis Analysis

The synthesis of thiophene derivatives, such as our compound of interest, often involves condensation reactions. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . Another example is the Fiesselmann synthesis, which involves the condensation of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .


Molecular Structure Analysis

The molecular structure of “3-{[(4-Isopropylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid” consists of a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . Attached to this ring is a carboxylic acid group, an isopropylphenylsulfonyl group, and an amino group .


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For instance, they can participate in electrophilic aromatic substitution reactions . Additionally, they can undergo reactions with elemental sulfur or EtOCS2K to form a variety of substituted thiophenes .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, including “3-{[(4-Isopropylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid”, have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anti-Inflammatory Drugs

Thiophene derivatives have been proven to be effective anti-inflammatory drugs . For example, suprofen, which has a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug .

Antimicrobial Agents

Thiophene derivatives exhibit antimicrobial properties . They can be used in the development of new antimicrobial agents to combat resistant strains of bacteria and other microbes .

Anticancer Agents

Thiophene derivatives have shown anticancer properties . They can be used in the development of new anticancer drugs, providing a new approach to cancer treatment .

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They can be used in the development of new materials for electronic devices .

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of OLEDs . They can contribute to the development of more efficient and longer-lasting light-emitting devices .

Corrosion Inhibitors

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They can protect metals and other materials from corrosion, extending their lifespan .

Voltage-Gated Sodium Channel Blockers

Some thiophene derivatives, such as articaine, are used as voltage-gated sodium channel blockers . They can be used in the development of new anesthetics and other drugs that affect nerve conduction .

properties

IUPAC Name

3-[(4-propan-2-ylphenyl)sulfonylamino]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S2/c1-9(2)10-3-5-11(6-4-10)21(18,19)15-12-7-8-20-13(12)14(16)17/h3-9,15H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRORHOEQDBFGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(SC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-{[(4-Isopropylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid
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3-{[(4-Isopropylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid
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3-{[(4-Isopropylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid
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3-{[(4-Isopropylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid
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3-{[(4-Isopropylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid
Reactant of Route 6
3-{[(4-Isopropylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid

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